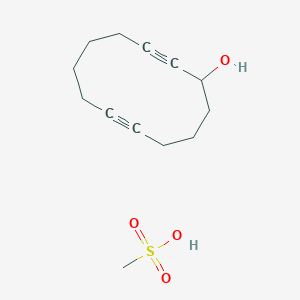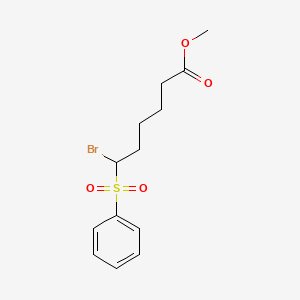
Methyl 6-(benzenesulfonyl)-6-bromohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(benzenesulfonyl)-6-bromohexanoate is an organic compound that features a benzenesulfonyl group attached to a bromohexanoate ester This compound is of interest due to its unique chemical structure, which combines the reactivity of both the benzenesulfonyl and bromohexanoate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(benzenesulfonyl)-6-bromohexanoate typically involves the reaction of 6-bromohexanoic acid with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl ester, which is then methylated using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(benzenesulfonyl)-6-bromohexanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzenesulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 6-(benzenesulfonyl)-6-azidohexanoate or 6-(benzenesulfonyl)-6-thiohexanoate.
Oxidation: Formation of benzenesulfonic acid derivatives.
Reduction: Formation of 6-(benzenesulfonyl)hexanol.
Applications De Recherche Scientifique
Methyl 6-(benzenesulfonyl)-6-bromohexanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of Methyl 6-(benzenesulfonyl)-6-bromohexanoate involves its reactivity towards nucleophiles and electrophiles. The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, while the bromohexanoate ester can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-(benzenesulfonyl)-6-chlorohexanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 6-(benzenesulfonyl)-6-iodohexanoate: Similar structure but with an iodine atom instead of bromine.
Methyl 6-(benzenesulfonyl)-6-fluorohexanoate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Methyl 6-(benzenesulfonyl)-6-bromohexanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic applications where such reactivity is desired.
Propriétés
Numéro CAS |
189010-02-4 |
|---|---|
Formule moléculaire |
C13H17BrO4S |
Poids moléculaire |
349.24 g/mol |
Nom IUPAC |
methyl 6-(benzenesulfonyl)-6-bromohexanoate |
InChI |
InChI=1S/C13H17BrO4S/c1-18-13(15)10-6-5-9-12(14)19(16,17)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3 |
Clé InChI |
QCFNLMGCKYAGPA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCC(S(=O)(=O)C1=CC=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)
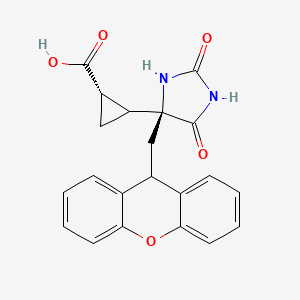
![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)
![2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol](/img/structure/B12560616.png)
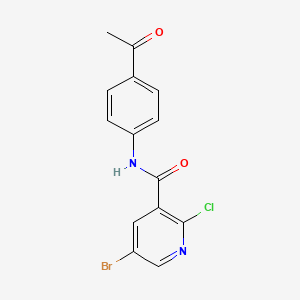
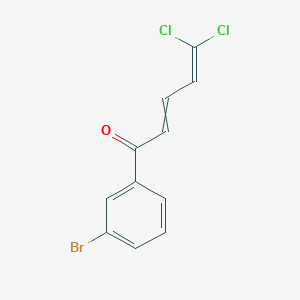
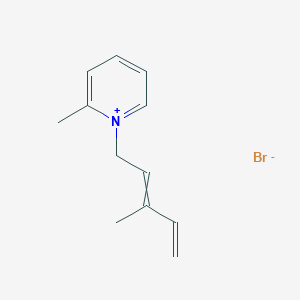
![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)
![Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560639.png)
![Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]-](/img/structure/B12560644.png)

![4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B12560648.png)
![1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]-](/img/structure/B12560652.png)
